molecular formula C31H26N2O4 B2911126 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888450-76-8

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2911126
CAS No.: 888450-76-8
M. Wt: 490.559
InChI Key: MDGHEZNQBCZRBS-UHFFFAOYSA-N
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Description

Benzofurans are colorless solid compounds which are derived from coal tar . They have been extensively studied by medicinal chemists over the years because of their chemotherapeutic and physiological properties .


Synthesis Analysis

Benzofuran derivatives can be synthesized through a combination of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents attached to the benzofuran scaffold. The exact structure would depend on the specific synthesis process and the substituents used .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines . The presence and position of nitrogen atoms in the 2-enoylpyridine have played a crucial role in the stereochemical outcome of the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, 2,3-Benzofuran is a colorless, sweet-smelling, oily liquid which does not mix with water .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological system they interact with. Some benzofuran derivatives have shown to have anti-inflammatory activity .

Future Directions

Further detailed works with benzofuran derivatives in different doses are needed . Given the high efficiency and modularity of the synthetic strategy, it constitutes a very attractive approach for generating structurally-diverse collections of benzofuran derivatives for small molecule screening .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-2-36-27-15-9-7-13-25(27)32-31(35)30-29(24-12-6-8-14-26(24)37-30)33-28(34)20-21-16-18-23(19-17-21)22-10-4-3-5-11-22/h3-19H,2,20H2,1H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHEZNQBCZRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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